![molecular formula C20H22N4O2S B14981108 3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one](/img/structure/B14981108.png)
3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazines with 1,3-diketones.
Coupling Reactions: The thiazole and pyrazole intermediates are then coupled using appropriate coupling agents and conditions.
Introduction of the Pyrrolidine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nitration using HNO3 and H2SO4 at low temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Amino-5-methylthiazol-4-yl)-1H-pyrazole
- 1-(4-Phenyl-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole
- 3-(5-Hydroxy-1H-pyrazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one
Uniqueness
3-[5-Hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-YL)-1H-pyrazol-4-YL]-1-(pyrrolidin-1-YL)propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole, pyrazole, and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C20H22N4O2S |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
5-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H22N4O2S/c1-14-16(9-10-18(25)23-11-5-6-12-23)19(26)24(22-14)20-21-17(13-27-20)15-7-3-2-4-8-15/h2-4,7-8,13,22H,5-6,9-12H2,1H3 |
Clave InChI |
XYXSSLZEIGSWOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)CCC(=O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14981031.png)
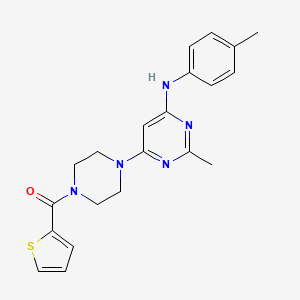
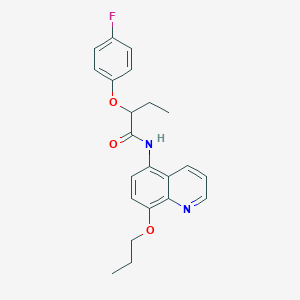
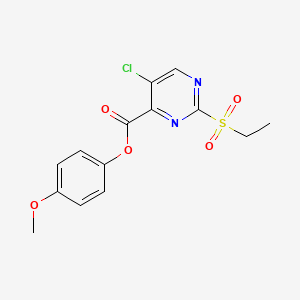

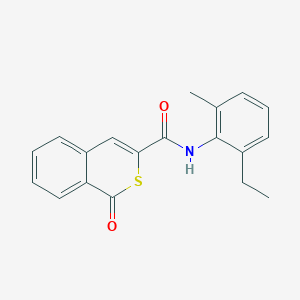
![4-tert-butyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14981094.png)
![4-(2,5-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B14981100.png)
![2-[(2-methylbenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14981103.png)
![N-(4-Acetylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamide](/img/structure/B14981115.png)
![5-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-(3-methoxypropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14981123.png)

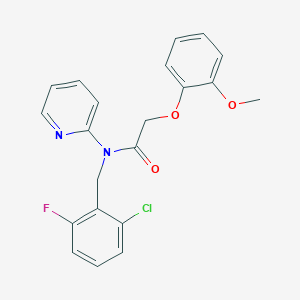
![N-(8-ethoxyquinolin-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14981137.png)
